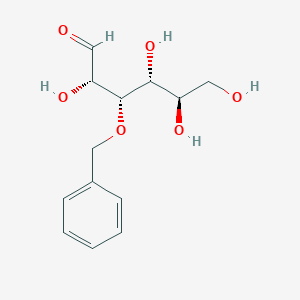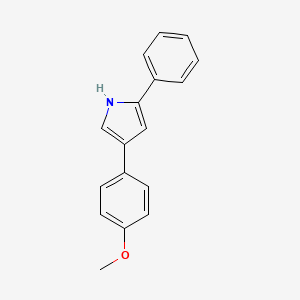
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a carboxamide group at the second position and a methyl group at the second position, along with a keto group at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound often involve the use of β-enaminones as precursors. The oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation, is a well-studied approach . This method can be realized in a one-pot variant, starting from β-ketoamides .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily exerted through its ability to inhibit certain enzymes, such as HIV-1 protease . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Uniqueness
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide and a keto group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-methyl-5-oxo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H8N2O2/c1-6(5(7)10)3-2-4(9)8-6/h2-3H,1H3,(H2,7,10)(H,8,9) |
InChI-Schlüssel |
RSLYBUDVMBVWMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)

![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)




![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)
![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)

